(Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-phenacyloxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-29-23-12-16(13-24(30-2)26(23)31-3)11-22-25(28)19-10-9-18(14-21(19)33-22)32-15-20(27)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULAYLJSIBHCGF-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylethoxy Group: This step involves the reaction of the benzofuran core with a phenylethoxy reagent, often under nucleophilic substitution conditions.
Formation of the Trimethoxybenzylidene Moiety: This is typically achieved through a condensation reaction between the benzofuran derivative and a trimethoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its efficacy and safety in treating various conditions, including cancer, infections, and inflammatory diseases.
Industry
In the industrial sector, (Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Benzylidene Substituent Positioning
- 3,4,5-Trimethoxy vs. The 2,4,5-trimethoxy analogs ( and ) may exhibit altered binding kinetics due to steric and electronic differences in the benzylidene group .
Role of Position 6 Substituents
- 2-Oxo-2-phenylethoxy (Target) vs. Hydroxyl () :
- The 2-oxo-2-phenylethoxy group introduces a ketone and phenyl group, likely enhancing membrane permeability and resistance to oxidation compared to the hydroxyl group.
- Ester () vs. Sulfonate () :
Research Findings and Inferences
While direct biological data for the target compound is absent in the provided evidence, inferences can be drawn from structural analogs:
Anticancer Potential: The 3,4,5-trimethoxybenzylidene group is associated with tubulin inhibition, as seen in combretastatin analogs. The target compound’s phenylketone substituent may further enhance binding affinity .
Metabolic Stability : Compared to hydroxylated analogs (), the target’s 2-oxo-2-phenylethoxy group may reduce phase II metabolism (e.g., glucuronidation), extending half-life .
Solubility-Lipophilicity Balance : The sulfonate analog () prioritizes solubility, whereas the target compound balances moderate lipophilicity for membrane penetration.
Biological Activity
(Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Benzofuran core : Provides a scaffold for biological activity.
- Phenylethoxy group : Imparts additional reactivity and potential interaction sites.
- Trimethoxybenzylidene moiety : Enhances lipophilicity and may influence pharmacokinetics.
Molecular Formula
The molecular formula is , indicating a relatively large and complex organic molecule.
Antioxidant Properties
Research has shown that compounds similar to (Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Key Findings :
- The compound demonstrated a capacity to scavenge free radicals in vitro.
- It inhibited lipid peroxidation, suggesting protective effects against cellular damage.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Inflammation is a common pathway in many chronic diseases, including arthritis and cardiovascular diseases.
Mechanisms :
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Reduction of nitric oxide production in macrophages.
Anticancer Activity
Preliminary studies indicate that (Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one may possess anticancer properties.
Research Highlights :
- Induced apoptosis in various cancer cell lines.
- Inhibited cell proliferation through modulation of cell cycle regulators.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent.
Findings :
- Effective against several bacterial strains, including Gram-positive and Gram-negative bacteria.
- Exhibits antifungal activity against common pathogens like Candida albicans.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated an IC50 value comparable to established antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Mechanism
In vivo studies demonstrated that administration of the compound reduced paw edema in rat models of inflammation. Histological analysis showed decreased infiltration of inflammatory cells.
Case Study 3: Anticancer Potential
In vitro assays on human breast cancer cells revealed that the compound inhibited cell growth by 70% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the benzofuran core via condensation of substituted salicylaldehydes with ketones under reflux in dichloromethane or ethanol .
- Step 2 : Introduction of the 3,4,5-trimethoxybenzylidene group via Knoevenagel condensation, using piperidine or ammonium acetate as catalysts .
- Step 3 : Etherification at the 6-position using 2-oxo-2-phenylethyl bromide in the presence of K₂CO₃ .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and purity of this compound?
- 1H/13C NMR : Key diagnostic signals include:
- Benzofuran carbonyl : δ ~180–185 ppm (13C) .
- Z-configuration : Olefinic proton (δ 7.1–7.8 ppm) coupling with benzylidene protons, confirmed by NOESY .
Q. How can researchers mitigate degradation during purification?
- Stability : The compound is sensitive to light and moisture. Use amber glassware and anhydrous solvents (e.g., DCM, THF) .
- Purification : Flash chromatography (gradient elution) or recrystallization from ethanol/water mixtures improves purity (>95%) while minimizing decomposition .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. inactivity) be resolved?
- Assay Design : Use standardized protocols (e.g., MTT assay ) with controls for solvent interference (DMSO ≤0.1%).
- Structural Factors : Variability may arise from:
- Z/E isomerization : Confirm configuration via X-ray crystallography (SHELXL ).
- Metabolic instability : Evaluate half-life in PBS or serum using LC-MS .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., DRAK2) or tubulin. Key interactions:
- Hydrogen bonding : Trimethoxybenzylidene with active-site residues .
- π-π stacking : Benzofuran core with aromatic residues .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variable Substituents : Systematically modify:
- Benzylidene substituents : Replace 3,4,5-trimethoxy with hydroxyl or halogens to alter polarity .
- Ether side chains : Test 2-oxo-2-phenylethoxy vs. cyclohexanecarboxylate for solubility/logP effects .
Q. What crystallographic methods are suitable for resolving stereochemical ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
